N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-21-8-9-26(13)18-11-17(24-12-25-18)22-6-7-23-19(27)15-10-14-4-2-3-5-16(14)29-20(15)28/h2-5,8-12H,6-7H2,1H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLMWIOOLUXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₃. The compound features a chromene core linked to an aminoethyl chain and substituted with a pyrimidine ring containing an imidazole group. The structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| IUPAC Name | This compound |
| Molecular Weight | 286.33 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The imidazole and pyrimidine rings can bind to active sites on proteins, potentially inhibiting or modulating their functions. This interaction may lead to effects such as:
- Antimicrobial Activity : Targeting bacterial enzymes.
- Anticancer Properties : Inhibiting cancer cell proliferation by interfering with signaling pathways.
- Anti-inflammatory Effects : Modulating immune responses through receptor interactions.
Biological Activity Studies
Research has demonstrated the compound's potential in various biological assays:
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds featuring imidazole and pyrimidine moieties. These compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that the target compound may also possess similar properties .
Antimicrobial Properties
In vitro studies indicated that derivatives of this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve inhibition of bacterial enzyme systems, although specific targets remain to be elucidated .
Case Studies
Case Study 1 : A clinical trial involving a related compound demonstrated reduced tumor size in patients with advanced solid tumors, indicating the potential for this class of compounds in cancer therapy .
Case Study 2 : Laboratory studies reported that a structurally similar derivative effectively inhibited the growth of resistant bacterial strains, highlighting the importance of structural modifications for enhanced activity .
Q & A
Q. How can cross-disciplinary approaches enhance research on this compound?
Q. What safety and ethical protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
